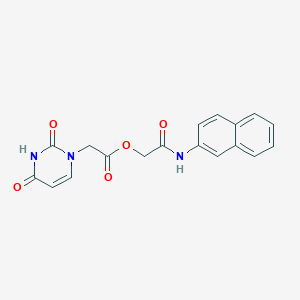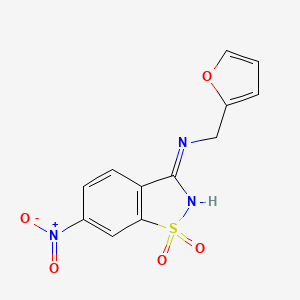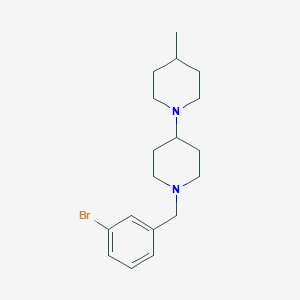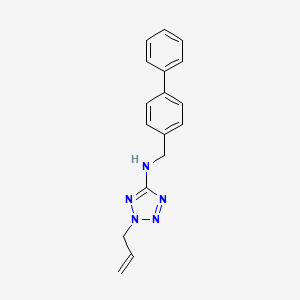
2-(naphthalen-2-ylamino)-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL 2-(2,4-DIOXO-3H-PYRIMIDIN-1-YL)ACETATE is a complex organic compound that features both naphthalene and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(NAPHTHALEN-2-YL)CARBAMOYL]METHYL 2-(2,4-DIOXO-3H-PYRIMIDIN-1-YL)ACETATE typically involves multi-step organic reactions. One common method includes the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . The process involves the reaction of diethyl (α-azido(benzamido)methyl)phosphonate with 2-naphthyl propiolate under neutral pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL 2-(2,4-DIOXO-3H-PYRIMIDIN-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various alcohols or amines.
Aplicaciones Científicas De Investigación
[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL 2-(2,4-DIOXO-3H-PYRIMIDIN-1-YL)ACETATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its enzyme inhibitory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which [(NAPHTHALEN-2-YL)CARBAMOYL]METHYL 2-(2,4-DIOXO-3H-PYRIMIDIN-1-YL)ACETATE exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a peptide enzyme inhibitor by mimicking the transition states of amines and esters in biological processes . This interaction is facilitated by its ability to form hydrogen bonds and chelate with pharmacological targets.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety and is synthesized via similar catalytic processes.
Indole Derivatives: Compounds containing the indole nucleus exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL 2-(2,4-DIOXO-3H-PYRIMIDIN-1-YL)ACETATE is unique due to its dual aromatic systems (naphthalene and pyrimidine), which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential pharmacological applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H15N3O5 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
[2-(naphthalen-2-ylamino)-2-oxoethyl] 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C18H15N3O5/c22-15-7-8-21(18(25)20-15)10-17(24)26-11-16(23)19-14-6-5-12-3-1-2-4-13(12)9-14/h1-9H,10-11H2,(H,19,23)(H,20,22,25) |
Clave InChI |
NQEGOOGHWAXUFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)CN3C=CC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Diphenylmethyl)piperazin-1-yl][2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B12491505.png)


![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B12491539.png)

methanone](/img/structure/B12491565.png)


![5-[(3,5-Dichloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491586.png)
![Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12491587.png)
![N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491591.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491599.png)
![4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12491602.png)
![N-(4-{5-Amino-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]-1,2,3-triazol-1-YL}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B12491606.png)
